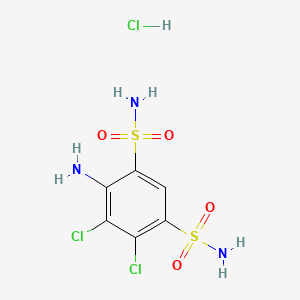

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3O4S2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride typically involves the chlorination of 1,3-benzenedisulfonamide followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mecanismo De Acción

The mechanism of action of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with different halogen substitution.

5-Amino-4,6-dichloropyrimidine: Shares the dichloro substitution but differs in the core structure.

Uniqueness

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is unique due to its specific halogenation pattern and the presence of both amino and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Actividad Biológica

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide hydrochloride is a sulfonamide compound with potential biological activity. This compound is characterized by its unique chemical structure and has been studied for various pharmacological effects. Its molecular formula is C6H8Cl3N3O4S2 and it belongs to a class of drugs known for their antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈Cl₃N₃O₄S₂ |

| Molecular Weight | 285.72 g/mol |

| CAS Number | 121-30-2 |

| Appearance | White to almost white powder |

| Melting Point | 257-261 °C |

The biological activity of this compound primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this enzyme, the compound effectively prevents bacterial growth and replication, making it a candidate for antibacterial treatment.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Helicobacter pylori

The minimum inhibitory concentration (MIC) values have shown promising results, suggesting that it can be effective in lower doses compared to other sulfonamides.

Case Studies

- Efficacy Against Helicobacter pylori : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against H. pylori strains resistant to conventional treatments. Results indicated that it significantly inhibited growth at MIC values lower than those of standard treatments like amoxicillin and clarithromycin .

- Synergistic Effects : Another research article highlighted the synergistic effects when combined with other antibiotics such as tetracycline. The combination therapy showed enhanced antibacterial activity, suggesting a potential for use in multi-drug regimens .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as an effective therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption with peak plasma concentrations occurring within 1-2 hours post-administration. It is primarily metabolized in the liver and excreted via the kidneys.

Toxicity and Side Effects

While generally well-tolerated, some studies have reported mild side effects including gastrointestinal disturbances and hypersensitivity reactions. Long-term studies are necessary to fully elucidate the safety profile.

Propiedades

IUPAC Name |

4-amino-5,6-dichlorobenzene-1,3-disulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O4S2.ClH/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8;/h1H,9H2,(H2,10,12,13)(H2,11,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDTPKPHRJPTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.